molecular formula C30H66O12Si8 B1599404 PSS-Vinyl-Heptaisobutyl substituted CAS No. 444315-18-8

PSS-Vinyl-Heptaisobutyl substituted

Cat. No.: B1599404
CAS No.: 444315-18-8
M. Wt: 843.5 g/mol
InChI Key: YJYPHYFVIQJBFN-UHFFFAOYSA-N
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Description

PSS-Vinyl-Heptaisobutyl substituted (PSS-VH) is a synthetic compound that has been used in various scientific research applications. It is a derivative of vinyl-heptaisobutyl substituted, a type of vinyl polymer. PSS-VH is a versatile compound that has been used in a variety of laboratory experiments and research projects, including as a catalyst, a reagent, and a surfactant. In addition, PSS-VH has been found to have biochemical and physiological effects on various organisms.

Scientific Research Applications

1. Nanocomposites and Anti-Corrosion Properties

Polystyrene (PS)/modified-GO nanocomposites, incorporating substances like PSS-Vinyl-Heptaisobutyl, demonstrate superior anti-corrosion properties. Such nanocomposites significantly enhance corrosion protection efficiency and also improve thermal stability and mechanical properties (Yu et al., 2014).

2. Biomedical Applications

PSS-Vinyl-Heptaisobutyl substituted polymers have been modified for biomedical purposes, such as in antibacterial applications. These polymers, embedded with metal–organic frameworks, show potential in medicinal applications like implants, skin disease treatment, wound healing, and drug delivery due to their low cytotoxicity and effective bactericidal activities (Gwon et al., 2021).

3. Electrooptical Enhancements

Incorporating various reinforcing materials, including this compound compounds, into conventional polymer-dispersed liquid crystal (PDLC) systems has shown to enhance electrooptical properties. This enhancement results from increasing phase separation, thereby optimizing properties like gel content and viscosity (Myoung et al., 2010).

4. Polymer Light-Emitting Diodes

This compound compounds have been used in the development of polymer light-emitting diodes (LEDs). These compounds, when used in semi-transparent anodes, contribute to enhancing the efficiency and longevity of LEDs, making them more suitable for various electronic applications (Cao et al., 1997).

5. Imprinted Monolithic Columns

These compounds are utilized in the preparation of imprinted monolithic columns, which are essential for chromatographic applications. The presence of this compound compounds in these columns significantly improves their imprinting factor, permeability, and column efficiency, making them highly effective for separating complex mixtures (Li et al., 2015).

Safety and Hazards

PSS-Vinyl-Heptaisobutyl substituted is not classified as hazardous .

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . More detailed information about the interaction between the compound and its targets requires further investigation.

Pharmacokinetics

The compound is soluble in tetrahydrofuran (THF), chloroform, and hexane, but insoluble in acetonitrile . This solubility profile may influence the compound’s bioavailability and distribution within the body. Further pharmacokinetic studies are needed to fully understand the ADME properties of PSS-Vinyl-Heptaisobutyl substituted.

Properties

IUPAC Name

1-ethenyl-3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H66O12Si8/c1-16-43-31-44(17-24(2)3)34-47(20-27(8)9)36-45(32-43,18-25(4)5)38-49(22-29(12)13)39-46(33-43,19-26(6)7)37-48(35-44,21-28(10)11)41-50(40-47,42-49)23-30(14)15/h16,24-30H,1,17-23H2,2-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPHYFVIQJBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H66O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409013
Record name AGN-PC-0LNMQP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444315-18-8
Record name AGN-PC-0LNMQP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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